molecular formula C10H9FN4O B2410054 5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide CAS No. 630107-81-2

5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide

Cat. No. B2410054
CAS RN: 630107-81-2
M. Wt: 220.207
InChI Key: QCEQWOVPHLZKMC-UHFFFAOYSA-N
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Description

“5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide” is a chemical compound with the empirical formula C10H7FN4 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide” is characterized by a pyrazole ring substituted with an amino group at the 5-position and a 2-fluorophenyl group at the 1-position .

Scientific Research Applications

AMPK-Independent Effects in Cancer and Metabolism

5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide, as a derivative of AICAr, has been extensively studied for its role in the physiological regulation of metabolism and cancer pathogenesis. While initially recognized for its AMPK-activating properties, emerging research indicates many of its effects, particularly in cancer and metabolism, might be independent of AMPK activation. This revelation necessitates a cautious approach in interpreting studies based on this compound, especially in the context of understanding the AMPK signaling pathway (Visnjic et al., 2021).

Role in Antitumor Activity

Compounds related to 5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide, particularly imidazole derivatives like 4(5)-aminoimidazol-5(4)-carboxamide, have shown promising antitumor activities. The structural uniqueness of these compounds paves the way for the synthesis of derivatives with various biological properties, driving research in the search for novel antitumor drugs (Iradyan et al., 2009).

Pyrazole Derivatives in Pharmacophore Design

The compound’s relation to pyrazole derivatives is significant in pharmacophore design, especially for inhibiting p38 MAP kinase, a key player in proinflammatory cytokine release. The literature emphasizes the design, synthesis, and activity studies of tri- and tetra-substituted imidazole scaffolds, highlighting the importance of structural specificity in enhancing binding selectivity and potency (Scior et al., 2011).

Advances in Therapeutic Applications

5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide's association with pyrazoline and pyrazole analogs underscores its therapeutic potential. Recent reviews encapsulate the breadth of therapeutic applications these analogs offer, ranging from antimicrobial and anti-inflammatory to anticonvulsant and anticancer activities. This wide spectrum of pharmacological activities positions these compounds at the forefront of drug discovery, inviting further exploration and development (Shaaban et al., 2012).

Insights into Synthesis and Biological Applications

The compound’s relevance is also highlighted in the synthesis of heterocyclic compounds like pyrazole carboxylic acid derivatives, known for their diverse biological activities. The literature details various synthetic methods and biological applications of these derivatives, serving as a valuable guide for scientists in medicinal chemistry (Cetin, 2020).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, “5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide” is classified under GHS07 (irritant) and GHS09 (environmentally hazardous). It may cause skin sensitization, serious eye irritation, and long-term aquatic toxicity .

properties

IUPAC Name

5-amino-1-(2-fluorophenyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O/c11-7-3-1-2-4-8(7)15-9(12)6(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEQWOVPHLZKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide

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